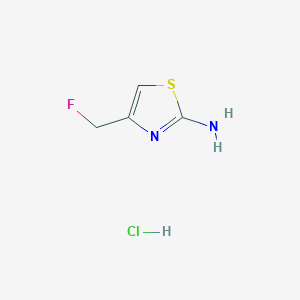

![molecular formula C20H16N6O2 B2630005 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034546-28-4](/img/structure/B2630005.png)

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

科学的研究の応用

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits strong anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a valuable compound for developing chemotherapeutic agents, particularly for cancers that are resistant to conventional treatments .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, it has shown inhibitory effects on enzymes involved in the metabolic pathways of fungi and bacteria, suggesting its potential use in antifungal and antibacterial therapies .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be used in designing drug delivery systems. It can be modified to carry therapeutic agents and release them at specific sites within the body, improving the efficacy and reducing the side effects of treatments.

These applications highlight the versatility and potential of this compound in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2- ( (4- (2H-benzo [d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5 新型苯并咪唑衍生物:设计、合成、对接和生物学评价 : Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2- ( (4- (2H-benzo [d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles : 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases : Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5 : 新型苯并咪唑衍生物:设计、合成、对接和生物学评价

将来の方向性

作用機序

Target of Action

Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their excellent electronic properties . .

Mode of Action

The mode of action of triazole compounds often involves the transformation between the enol and keto forms after excited-state proton transfer

Biochemical Pathways

Triazole compounds can affect various biochemical pathways due to their broad range of biological activities

Pharmacokinetics

The ADME properties of triazole compounds can vary widely depending on their specific structures

Result of Action

The molecular and cellular effects of triazole compounds can include a wide range of outcomes due to their diverse biological activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of triazole compounds

特性

IUPAC Name |

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c27-19-15-13-24(11-9-16(15)22-18-8-4-5-10-25(18)19)20(28)17-12-21-26(23-17)14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKGCEZUSJYUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2629922.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/no-structure.png)

![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)

![1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2629925.png)

![2-Cyclopropyl-5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2629927.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)

![5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2629935.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2629938.png)

![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)

![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)